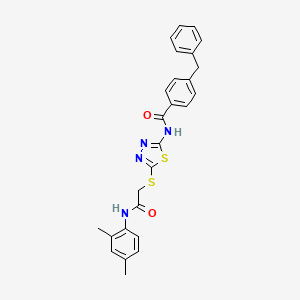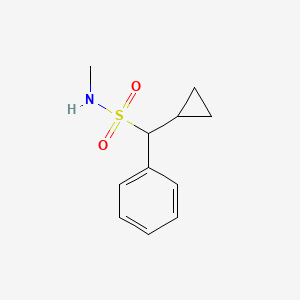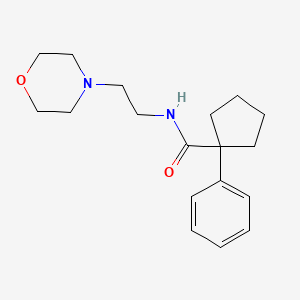
N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.
Aplicaciones Científicas De Investigación
Green Solvent in Organic Synthesis N-formylmorpholine and its derivatives, such as N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide, have been utilized in the synthesis of pharmaceutically valuable compounds due to their chemical stability, non-toxicity, and non-corrosiveness. These compounds offer compatibility with aliphatic and aromatic hydrocarbons and water, significantly reducing the relative volatility of the aromatics. This makes them ideal green solvents for synthesizing heterocyclic compounds under environmentally friendly conditions (Ghasemi, 2018).
Cyclization Reactions for Heterocyclic Compounds The compound has been involved in cyclization reactions, providing efficient routes to various heterocyclic compounds. For instance, the synthesis of 1-formyl-1,2-dihydroquinoline derivatives through Lewis acid-catalyzed cyclization demonstrates the compound's utility in constructing complex organic molecules, contributing to advancements in medicinal chemistry and drug design (Kobayashi et al., 1995).
Synthesis of Isocyanides Additionally, the compound has been used in the synthesis of α-Morpholinobenzyl isocyanide and related isocyanides. These reactions, facilitated by the dehydration of N-(α-morpholinobenzyl)formamide, underscore its role in producing key intermediates for pharmaceuticals and agrochemicals. The resulting isocyanides have various applications, including as building blocks for the synthesis of diverse organic compounds (Katritzky et al., 1993).
Antimicrobial Activity The synthesis of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives through the Mannich base method and their subsequent screening for antibacterial and antifungal activities highlight the potential biomedical applications of this compound derivatives. Certain derivatives have shown significant antimicrobial properties, opening avenues for new therapeutic agents (Idhayadhulla et al., 2014).
Cerebral Vasospasm and Stroke Models Research on TS-011 [N-(3-Chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a derivative, has shown beneficial effects on hemorrhagic and ischemic stroke models. The compound's action as a selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis illustrates its potential in medical applications, particularly in treating cerebral vasospasm following subarachnoid hemorrhage and reducing infarct size in ischemic stroke models (Miyata et al., 2005).
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17(19-10-11-20-12-14-22-15-13-20)18(8-4-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLWBISICGQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)
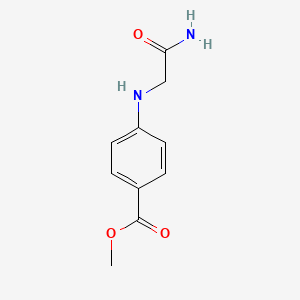
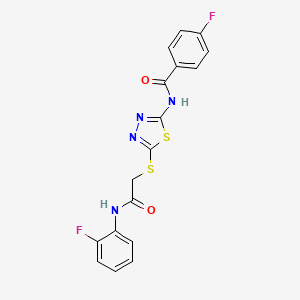


![Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2665629.png)
![4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine](/img/structure/B2665632.png)

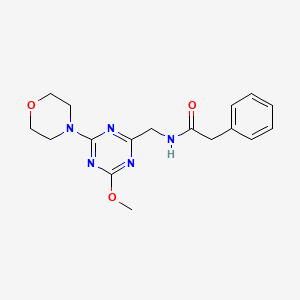
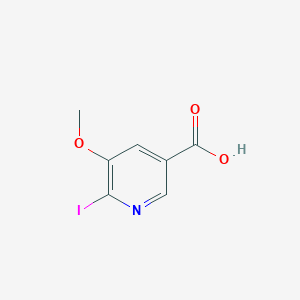
![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)

